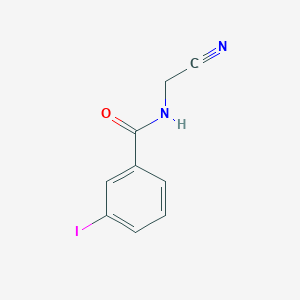

N-(cyanomethyl)-3-iodobenzamide

Description

N-(cyanomethyl)-3-iodobenzamide is a benzamide derivative characterized by a cyanomethyl group (-CH2CN) attached to the nitrogen atom of the benzamide scaffold and an iodine atom at the meta position of the benzene ring. For instance, N-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide (a metabolite of the insecticide flonicamid) shares the cyanomethyl substitution pattern and is regulated for pesticide residues in food .

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07g/mol |

IUPAC Name |

N-(cyanomethyl)-3-iodobenzamide |

InChI |

InChI=1S/C9H7IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13) |

InChI Key |

WYTWNVUZBDRPGL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)NCC#N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3)

- Structure: Features an acridine-amino-propyl group instead of cyanomethyl.

- Activity : When labeled with 125I, A3 binds DNA and induces 1–1.4 DNA double-strand breaks (DSBs) per decay , outperforming conventional agents (1 DSB/decay) in radiochemical therapy .

- Application : Investigated for targeted cancer therapy due to its DNA affinity.

N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)

- Structure : Bromo and trifluoromethyl groups on the phenyl ring.

N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide

- Structure : Hydrophilic hydroxy-methyl-ethyl group.

- Synthesis : 34% yield via carbodiimide-mediated coupling, suggesting moderate synthetic accessibility .

- Property: Increased hydrophilicity may improve solubility compared to cyanomethyl derivatives.

Pharmacological and Agrochemical Relevance

Key Observations :

- Cyanomethyl vs. Acridine Groups: The cyanomethyl group (in agrochemicals) contrasts with the DNA-targeting acridine group (A3), illustrating how nitrogen substituents dictate application .

- Halogen Effects : Iodine’s size and electronegativity enhance binding to hydrophobic pockets, while fluorine improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.